An In-Depth Technical Guide to 2-(4-Chloro-3-methylphenyl)acetonitrile (CAS 85470-94-6) for Advanced Research and Development
An In-Depth Technical Guide to 2-(4-Chloro-3-methylphenyl)acetonitrile (CAS 85470-94-6) for Advanced Research and Development
Introduction
2-(4-Chloro-3-methylphenyl)acetonitrile, registered under CAS number 85470-94-6, is a substituted phenylacetonitrile derivative that serves as a pivotal intermediate in modern organic synthesis.[1] Phenylacetonitriles, also known as benzyl cyanides, are a class of compounds recognized for their versatile reactivity, making them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The specific substitution pattern of this molecule—a chloro group at the 4-position and a methyl group at the 3-position of the phenyl ring—offers a unique electronic and steric profile that can be strategically exploited in drug discovery and materials science. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, designed for researchers, chemists, and professionals in the field of drug development.
Section 1: Core Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. The key characteristics of 2-(4-Chloro-3-methylphenyl)acetonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85470-94-6 | [1] |
| Molecular Formula | C₉H₈ClN | [4] |
| Molecular Weight | 165.62 g/mol | [1] |
| Synonym(s) | (4-chloro-3-methylphenyl)acetonitrile | [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |
| IUPAC Name | 2-(4-chloro-3-methylphenyl)acetonitrile | [4] |
| InChI | 1S/C9H8ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 | [1] |
| InChIKey | FXXLSLVDZPRCNA-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC(=C1)CC#N)Cl | [4] |
Section 2: Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 2-(4-chloro-3-methylphenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classic reaction is highly efficient, particularly when facilitated by a phase-transfer catalyst.
Primary Synthetic Pathway: Nucleophilic Cyanation
The synthesis begins with the readily available starting material, 4-chloro-3-methylbenzyl chloride. The benzylic chloride is a strong electrophile. In a biphasic system (e.g., water and an organic solvent), a cyanide salt like sodium cyanide (NaCN) acts as the nucleophile. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial. The PTC forms an ion pair with the cyanide anion, transporting it from the aqueous phase into the organic phase where it can react with the benzyl chloride. This overcomes the mutual insolubility of the reactants and dramatically accelerates the reaction.
Caption: General workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of analogous chlorophenylacetonitriles and should be optimized for specific laboratory conditions.[3]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium cyanide (1.1 eq.), a phase-transfer catalyst like tributylbenzylammonium chloride (0.01 eq.), and water. Heat the mixture to 90 °C with vigorous stirring.
-
Substrate Addition: Add molten 4-chloro-3-methylbenzyl chloride (1.0 eq.) dropwise to the heated cyanide solution over 1 hour, maintaining the temperature at 90-95 °C. The dropwise addition is critical to control the exothermicity of the reaction.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 90 °C for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. The organic phase will separate from the aqueous phase. Separate the layers and wash the organic phase with water to remove residual cyanide salts and the catalyst.
-
Purification: The crude organic product is purified by vacuum distillation. This step is essential to remove any unreacted starting material and side products, yielding the final 2-(4-chloro-3-methylphenyl)acetonitrile as a pure liquid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(4-chloro-3-methylphenyl)acetonitrile stems from the reactivity of its two primary functional components: the nitrile group and the adjacent acidic α-methylene (-CH₂-) bridge.
Caption: Key reaction pathways of 2-(4-chloro-3-methylphenyl)acetonitrile.
Reactions of the Nitrile Group
The nitrile moiety is a versatile functional group that can be transformed into several other key functionalities.[2]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2-(4-chloro-3-methylphenyl)acetic acid. This product is a common building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni), will reduce the nitrile to the primary amine, 2-(4-chloro-3-methylphenyl)ethan-1-amine. These amines are crucial intermediates for many biologically active molecules.
-
Addition of Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a powerful method for carbon-carbon bond formation.
Reactions at the α-Methylene Bridge
The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing nature of both the nitrile and the phenyl ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.
-
Alkylation and Acylation: This carbanion is a potent nucleophile that can react with various electrophiles. A common application is α-alkylation, where the carbanion reacts with an alkyl halide (R-X) to form a new C-C bond. This reaction is often performed using a strong base like sodium hydride (NaH) or under phase-transfer catalysis conditions for enhanced efficiency.[5]
Representative Protocol for α-Alkylation: [5]
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-chloro-3-methylphenyl)acetonitrile (1.0 eq.) in a suitable aprotic solvent like THF or DMF.
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (1.1 eq.) portion-wise. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir until gas evolution ceases, indicating complete formation of the carbanion.
-
Add the desired alkyl halide (1.1 eq.) dropwise, maintaining the cool temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent and subsequent purification.
Section 4: Analytical Characterization (Expected)
Confirmation of the structure and purity of 2-(4-chloro-3-methylphenyl)acetonitrile relies on standard spectroscopic techniques. While specific experimental data is proprietary or must be generated per batch, the expected spectral features are well-defined.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂CN) around δ 3.7-3.9 ppm.- A singlet for the methyl protons (-CH₃) around δ 2.3-2.4 ppm.- A set of aromatic proton signals in the δ 7.2-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A signal for the nitrile carbon (-CN) around δ 117-119 ppm.- A signal for the benzylic carbon (-CH₂CN) around δ 20-25 ppm.- A signal for the methyl carbon (-CH₃) around δ 19-21 ppm.- Six distinct signals in the aromatic region (δ 125-140 ppm). |
| IR Spectroscopy | - A sharp, medium-intensity absorbance band for the C≡N stretch, characteristic of nitriles, typically appearing around 2240-2260 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ at m/z ≈ 165, along with a characteristic [M+2]⁺ peak at m/z ≈ 167 with roughly one-third the intensity, confirming the presence of one chlorine atom. |
Predicted Collision Cross Section (CCS) Data: [4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.04181 | 132.3 |
| [M+Na]⁺ | 188.02375 | 144.7 |
Section 5: Safety, Handling, and Toxicology
Safe handling of chemical intermediates is paramount in a research environment. The toxicological profile of phenylacetonitriles is largely influenced by their potential to metabolize into cyanide.[6]
GHS Hazard Information (Based on analogous compounds): [7][8]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhaled | Category 4 | H332: Harmful if inhaled |
Handling and Personal Protective Equipment (PPE)
-
All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Wear appropriate PPE, including nitrile gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[9]
-
An emergency eyewash station and safety shower must be readily accessible.
Storage and Disposal
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids/bases.[7][10]
-
Store in a locked cabinet or area accessible only to authorized personnel.[7]
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]
Toxicological Profile
The primary toxicological concern with acetonitrile and its derivatives is the in vivo metabolic release of cyanide.[6][11] This process can be slow, leading to a dangerous delay between exposure and the onset of symptoms of cyanide poisoning.[6] Symptoms can include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and respiratory failure.[12] Due to this metabolic pathway, extreme caution should be exercised, and any exposure should be treated as a serious medical event.
Conclusion
2-(4-Chloro-3-methylphenyl)acetonitrile is a highly functionalized and versatile chemical intermediate. Its value lies in the orthogonal reactivity of its nitrile and activated methylene groups, which allows for a wide array of subsequent chemical transformations. This adaptability makes it a strategic building block for accessing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in advanced scientific research.
References
- Atomax Chemicals Co., Ltd. (Page 512) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Unigel. Unigel.
- CAS 85470-94-6|2-(4-Chloro-3-methylphenyl... - chemexpress.cn. Chemexpress.
- 2-(4-CHLORO-3-METHYLPHENYL)ACETONITRILE | 85470-94-6 - Sigma-Aldrich. Sigma-Aldrich.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Organic Syntheses.
- 2-(4-chloro-3-methylphenyl)acetonitrile (C9H8ClN) - PubChemLite. PubChemLite.
- chloroacetonitrile - Organic Syntheses Procedure. Organic Syntheses.
- GHS 11 (Rev.11) SDS Word 下载CAS: 85470-94-6 Name: - XiXisys. XiXisys.
- 85470-94-6|2-(4-Chloro-3-methylphenyl)acetonitrile - BLDpharm. BLDpharm.
- Application of Acetonitrile, Industry News. Tedia.
- Step-by-Step Solution Step 1: Phenyl acetonitrile - Vaia. Vaia.
- 2-Phenylbutyronitrile - Organic Syntheses Procedure. Organic Syntheses.
- CAS No : 38746-92-8 | Product Name : 2-(4-(Methylthio)phenyl)acetonitrile | Pharmaffiliates. Pharmaffiliates.
- Glucagon-like peptide 1 (7-37) GLP-1 | CAS 106612-94-6. JPT Peptide Technologies.
- SAFETY DATA SHEET - Acetonitrile. Science Interactive.
- 4-Chlorophenylacetonitrile - Wikipedia. Wikipedia.
- ACETONITRILE SAFETY DATA SHEET. Bio-Strategy Ltd.
- Safety Data Sheet: acetonitrile - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG.
- [Toxicology of acetonitrile] - PubMed. PubMed.
- Acetonitrile - MAK Value Documentation. Publisso.
- Acetonitrile - Common Organic Chemistry. commonorganicchemistry.com.
- Acetonitrile as a Building Block and Reactant. Norwegian Research Information Repository.
- 2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. ResearchGate.
- Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide - Benchchem. BenchChem.
- 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile | ChemScene. ChemScene.
- a-Methylbenzyl cyanide 96% - Sigma-Aldrich. Sigma-Aldrich.
- 75391-57-0|2-(4-Methoxy-3-methylphenyl)acetonitrile - BLDpharm. BLDpharm.
- 4-Chlorobenzyl cyanide | C8H6ClN | CID 241582 - PubChem. PubChem.
- 4-Methyl Thio Benzyl Cyanide | CAS#:18991-39-4 | Chemsrc. Chemsrc.
- Acetonitrile: Properties, exposure, metabolism and toxicity | Request PDF - ResearchGate. ResearchGate.
- 3-Methylbenzyl cyanide - NIST WebBook. NIST.
- Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications - RIVERLAND TRADING. Riverland Trading.
- Acetonitrile: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. Australian Industrial Chemicals Introduction Scheme.
- Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). U.S. Environmental Protection Agency.
- Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate.
- PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. WIPO Patentscope.
- Method for producing acetonitrile - Google Patents. Google Patents.
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv - Phenomenex. Phenomenex.
Sources
- 1. 2-(4-CHLORO-3-METHYLPHENYL)ACETONITRILE | 85470-94-6 [sigmaaldrich.com]
- 2. vaia.com [vaia.com]
- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 2-(4-chloro-3-methylphenyl)acetonitrile (C9H8ClN) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. unigel.com.br [unigel.com.br]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. chemos.de [chemos.de]
- 11. iris.epa.gov [iris.epa.gov]
- 12. researchgate.net [researchgate.net]
